Benzenamine, 4-(methylsulfonyl)-2,6-dinitro-N-propyl-

Description

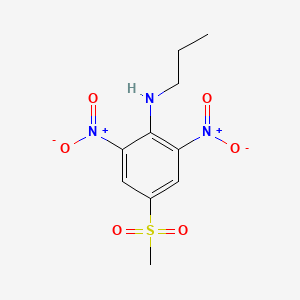

Chemical Identity and Structure "Benzenamine, 4-(methylsulfonyl)-2,6-dinitro-N-propyl-" (CAS 4726-14-1), commonly known as nitralin, is a dinitroaniline herbicide. Its systematic IUPAC name reflects a benzene ring substituted with a methylsulfonyl group at the para position (C4), two nitro groups at the ortho positions (C2 and C6), and an N-propylamine group . Synonyms include Planavin, SD 11831, and N,N-dipropyl-4-methylsulfonyl-2,6-dinitroaniline .

Physicochemical Properties

The methylsulfonyl (-SO₂CH₃) group enhances polarity compared to trifluoromethyl (-CF₃) analogs, influencing solubility and soil adsorption. Nitralin’s molecular weight is 381.3 g/mol, with a calculated exact mass of 381.08 . It is a pre-emergent herbicide, inhibiting root development in weeds by disrupting microtubule assembly .

Applications and Toxicity

Nitralin is used in crops like groundnuts and soybeans for broadleaf and grass weed control. Acute oral toxicity studies in birds (mallards, pheasants) show regurgitation and mild neurotoxicity at 1,000–2,000 mg/kg doses .

Properties

CAS No. |

67810-34-8 |

|---|---|

Molecular Formula |

C10H13N3O6S |

Molecular Weight |

303.29 g/mol |

IUPAC Name |

4-methylsulfonyl-2,6-dinitro-N-propylaniline |

InChI |

InChI=1S/C10H13N3O6S/c1-3-4-11-10-8(12(14)15)5-7(20(2,18)19)6-9(10)13(16)17/h5-6,11H,3-4H2,1-2H3 |

InChI Key |

DFNAFDHFFUVITM-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)C)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4-(methylsulfonyl)-2,6-dinitro-N-propyl- typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of benzenamine derivatives followed by sulfonation and alkylation reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and sulfonation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4-(methylsulfonyl)-2,6-dinitro-N-propyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding nitro and sulfone derivatives.

Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties and reactivity.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzene ring, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid for nitration, sulfuric acid for sulfonation, and reducing agents like hydrogen or metal hydrides for reduction. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions include various substituted benzenamine derivatives, each with distinct chemical and physical properties. These products can be further utilized in different applications or as intermediates in more complex synthetic pathways.

Scientific Research Applications

Benzenamine, 4-(methylsulfonyl)-2,6-dinitro-N-propyl- has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It finds applications in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, 4-(methylsulfonyl)-2,6-dinitro-N-propyl- involves its interaction with specific molecular targets and pathways. The nitro groups can undergo redox reactions, influencing cellular processes and signaling pathways. The sulfonyl group may enhance the compound’s solubility and reactivity, facilitating its interaction with biological molecules.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Nitralin and Analogues

Substituent Effects on Herbicidal Activity

Methylsulfonyl vs. Trifluoromethyl

- Nitralin (-SO₂CH₃) : The polar sulfonyl group increases soil adsorption, reducing volatility and leaching compared to trifluoromethyl analogs. This enhances residual activity in pre-emergent applications .

- Trifluralin (-CF₃) : The hydrophobic -CF₃ group increases volatility, necessitating soil incorporation. It degrades into metabolites like Compound II, which retains herbicidal activity .

Amine Group Variations

- N,N-Dipropyl (Nitralin) : Balanced lipophilicity for soil mobility and root uptake .

- N-cyclopropylmethyl-N-propyl (Cyclopropylmethyl analog) : Bulky substituents may reduce metabolic degradation, extending soil half-life .

Soil Behavior and Analytical Challenges

- Extraction Efficiency : Trifluralin’s recovery from soil varies with extraction method (e.g., supercritical CO₂ vs. Soxhlet), influenced by its hydrophobicity . Nitralin’s sulfonyl group may improve extractability in polar solvents.

- Degradation : Nitralin’s sulfonyl group resists hydrolysis, whereas trifluralin undergoes reductive degradation to amine metabolites .

Toxicity and Environmental Impact

- Nitralin : Moderate avian toxicity, with regurgitation observed in mallards at high doses .

Biological Activity

Benzenamine, 4-(methylsulfonyl)-2,6-dinitro-N-propyl- is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound is characterized by a benzenamine core with the following substituents:

- Methylsulfonyl group : Enhances solubility and reactivity.

- Dinitro groups : Implicated in redox reactions and biological interactions.

- N-propyl substitution : Influences the compound's overall biological activity.

The biological activity of Benzenamine, 4-(methylsulfonyl)-2,6-dinitro-N-propyl- is primarily attributed to the presence of its nitro groups. These groups can undergo reduction to form reactive intermediates that interact with cellular macromolecules. The sulfonyl group may also play a role in enhancing the compound's solubility in biological systems, facilitating its interaction with target molecules.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. A study highlighted the effectiveness of similar dinitroaniline derivatives against various bacterial strains, suggesting potential applications in treating infections caused by resistant organisms .

Anticancer Potential

The anticancer properties of compounds with similar structures have been investigated extensively. For instance, dinitroanilines have shown promise in targeting specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The nitro groups are believed to be involved in generating reactive oxygen species (ROS), which can induce oxidative stress in cancer cells .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| Benzenamine, 4-(methylsulfonyl)-2,6-dinitro-N-propyl- | Antimicrobial, Anticancer | Redox reactions leading to ROS generation |

| Benzenamine, 2-chloro-4-(methylsulfonyl)- | Antimicrobial | Similar redox mechanisms |

| Benznidazole | Antiparasitic (Chagas disease) | Nitro group reduction forming reactive metabolites |

This table illustrates how Benzenamine, 4-(methylsulfonyl)-2,6-dinitro-N-propyl- compares with other compounds in terms of biological activity and mechanisms.

Case Studies

- Antimicrobial Efficacy : A study conducted on various substituted dinitroanilines demonstrated their effectiveness against Escherichia coli and Staphylococcus aureus. The results indicated that modifications to the nitro and sulfonyl groups significantly influenced antimicrobial potency .

- Anticancer Activity : Research involving a series of dinitroaniline derivatives showed promising results in vitro against several cancer cell lines. The compounds induced apoptosis via ROS-mediated pathways, highlighting their potential as chemotherapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.